6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Overview
Description
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive molecule in drug discovery.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 3-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine hydrobromide
- 6,7-Dihydro-3-phenyl-5H-thiazolo[3,2-a]pyrimidine hydrobromide
Uniqueness
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of sulfur and nitrogen atoms within a heterocyclic framework distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)4-6-5-13-8-9-2-1-3-10(6)8/h5H,1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSNVBBTRGJKHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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